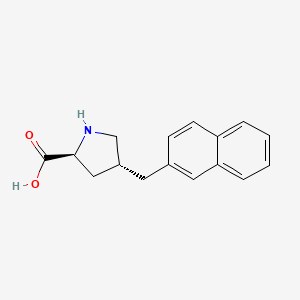

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-6,8,12,15,17H,7,9-10H2,(H,18,19)/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHAJMVCKZUYEK-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and pyrrolidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The naphthalen-2-ylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. It acts as a protecting group that allows for selective reactions while preventing interference from other functional groups. This selectivity enhances the overall efficiency of peptide synthesis processes, making it invaluable in the development of peptide-based therapeutics.

Drug Development

The unique structure of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid contributes to the design of novel pharmaceuticals. Its ability to improve bioavailability and efficacy is crucial for developing drugs targeting complex diseases. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders and other conditions.

Bioconjugation Techniques

In bioconjugation, this compound facilitates the attachment of biomolecules to therapeutic agents. This application is significant for improving drug targeting and reducing side effects, ultimately leading to more effective treatments.

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its application extends to exploring new reaction mechanisms and developing synthetic methodologies that are essential for creating complex organic molecules.

Case Studies

A notable study demonstrated the use of this compound in synthesizing a series of naphthalene-derived compounds with enhanced pharmacological activities. The research highlighted how variations in the substituents on the naphthalene ring could lead to significant changes in biological activity, showcasing the compound's utility in drug design.

Advanced Materials Development

The compound is also explored in material science for developing advanced materials, including polymers and nanomaterials. These materials have potential applications in electronics, coatings, and biotechnology.

Research Findings

Recent investigations have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This finding opens avenues for creating more durable materials suitable for various industrial applications.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Used in peptide synthesis and drug development | Enhances efficiency and bioavailability |

| Organic Synthesis | Serves as an intermediate for synthetic methodologies | Facilitates complex molecule creation |

| Material Science | Explored for advanced materials like polymers and nanomaterials | Improves mechanical properties and stability |

Mechanism of Action

The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrrolidine Scaffold

Aromatic Substituents

Key Observations :

- The naphthalen-2-ylmethyl group provides superior hydrophobic interactions compared to phenyl or bromobenzyl substituents, enhancing binding affinity in hydrophobic environments .

- Positional isomerism (1-yl vs. 2-yl naphthyl) significantly impacts steric accessibility. The 2-yl substitution optimizes spatial compatibility with flat receptor surfaces .

Alkyl and Alkoxy Substituents

Key Observations :

Stereochemical and Positional Isomers

Biological Activity

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid, a compound with significant structural complexity, has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, applications in drug development, and implications for therapeutic use.

- Molecular Formula : CHNO

- Molar Mass : 259.31 g/mol

- CAS Number : 1049740-41-1

Biological Activity

The biological activity of this compound is primarily attributed to its role as a building block in drug synthesis and its potential interactions within biological systems.

Research indicates that this compound may influence various biological pathways through modulation of receptor activity or enzyme inhibition. Its structural features allow it to interact with specific targets in the body, potentially affecting signal transduction pathways.

Applications in Drug Development

The compound is significant in several areas:

- Peptide Synthesis : It serves as a key intermediate in synthesizing peptides, enhancing the stability and bioactivity of peptide-based therapeutics.

- Neuroscience Research : Its derivatives are being explored for their neuroactive properties, which may lead to treatments for neurological disorders.

- Bioconjugation : The compound facilitates the attachment of biomolecules to drugs, improving targeting and efficacy in therapeutic applications.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study 1: Neuroactive Compounds

A study published in the Journal of Medicinal Chemistry explored the synthesis of neuroactive compounds using this pyrrolidine derivative. The findings suggested that modifications to the naphthalene moiety could enhance binding affinity to neuronal receptors, indicating a pathway for developing new treatments for neurodegenerative diseases .

Study 2: Anticancer Activity

Another research effort investigated the anticancer properties of derivatives synthesized from this compound. The results showed promising cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing novel anticancer agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.